molecular formula C14H11N3O2S2 B3001267 N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034322-29-5

N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B3001267
CAS No.: 2034322-29-5
M. Wt: 317.38
InChI Key: YUZRZBZDYUWEMX-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a chemical compound designed for research applications. While the specific biological data for this compound is limited in public literature, it belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor family . Research on closely related structural analogs has shown that this class of compounds can act as state-dependent inhibitors of ZAC, providing valuable tools for probing the physiological functions of this receptor, which is activated by zinc, copper, and protons . The structural core of 1,3-thiazol-2-yl substituted benzamides is also explored in other therapeutic areas, including the treatment of diseases associated with nerve fiber sensitization, such as chronic cough and pain . This suggests potential for broader investigation into neuropharmacological pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-9-8-16-13(21-9)17-12(18)10-2-4-11(5-3-10)19-14-15-6-7-20-14/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZRZBZDYUWEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by reaction with ammonia to yield 4-aminobenzoic acid.

    Thiazole Ring Formation: The thiazole rings can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the thiazole rings to the benzamide core using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole-containing compounds.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide would depend on its specific biological target. Generally, thiazole-containing compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular properties, and biological activities:

Compound Name Molecular Formula Melting Point (°C) Key Substituents Biological Activity/Notes Reference
N-(5-Methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide (Target) C₁₅H₁₂N₄O₂S₂ Not reported Dual thiazole, 5-methyl group Hypothesized enzyme inhibition potential
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide C₂₃H₁₉N₃O₂S Not reported Phenoxy group, 4-methylphenyl-thiazole 129.23% activity in unspecified assay (p<0.05)
4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide C₁₁H₉N₃O₄S Not reported Nitro-thiazole, methoxy group High reactivity due to nitro substituent
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 117–118 Oxadiazole-sulfanyl chain Antimicrobial activity (unquantified)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide C₂₀H₂₀N₄O₅S₂ Not reported Sulfamoyl, nitrophenyl-thiazole Enhanced solubility from sulfamoyl group

Key Structural Differences and Implications

Substituent Variability: The target compound’s dual-thiazole system distinguishes it from analogues like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (phenoxy substitution) and 4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide (nitro-thiazole). These variations influence electronic properties and binding affinity . Compounds with sulfamoyl or oxadiazole groups (e.g., 8e, 4-(diethylsulfamoyl)-...) exhibit improved solubility and metabolic stability, critical for pharmacokinetics .

Biological Activity: The phenoxy-substituted analogue in showed 129.23% activity (p<0.05), suggesting substituent bulkiness may enhance target engagement .

Similarity Scores :

  • In , AB4 (a related benzamide-thiazole derivative) showed structural similarity scores of 0.500 and 0.479 with two drugs, indicating shared pharmacophoric features .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic compound belonging to the thiazole derivatives class, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H10N4OS2
  • Molecular Weight : 258.35 g/mol
  • CAS Number : Not available in the searched sources.

Biological Activity Overview

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiazole compounds are known for their efficacy against various bacterial and fungal strains. For instance, compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
  • Anti-inflammatory Effects : Some thiazole derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, contributing to their therapeutic potential in diseases characterized by inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors. For example, they may inhibit enzymes involved in bacterial cell wall synthesis or those critical for cancer cell metabolism.
  • Receptor Modulation : These compounds can interact with various receptors in the body, influencing cellular responses and signaling pathways that regulate inflammation and immune responses.
  • DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA or affect its replication and transcription processes, leading to cytotoxic effects in rapidly dividing cells such as cancer cells .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 μM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

Data Tables

Activity TypeTest OrganismMIC (μg/mL)IC50 (μM)Reference
AntimicrobialStaphylococcus aureus32-
AntimicrobialEscherichia coli64-
AnticancerMCF-7 (Breast Cancer)-15

Q & A

Basic: What are the recommended synthetic routes for N-(5-methyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical route involves coupling a 5-methyl-1,3-thiazol-2-amine derivative with a benzoyl chloride intermediate containing the thiazol-2-yloxy substituent. For example:

Step 1: React 4-hydroxybenzamide with 2-chlorothiazole in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base to introduce the thiazol-2-yloxy group.

Step 2: Activate the carboxylic acid group (e.g., using thionyl chloride) to form the benzoyl chloride.

Step 3: Couple with 5-methyl-1,3-thiazol-2-amine in pyridine or THF under reflux ().
Optimization Tips:

  • Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 91–97% yields in similar benzamide syntheses; ).
  • Monitor reaction progress via TLC or HPLC.

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm backbone connectivity and substituent positions. For example, aromatic protons in the benzamide ring appear at δ 7.2–8.1 ppm, while thiazole protons resonate at δ 6.8–7.5 ppm ().
  • IR Spectroscopy: Amide C=O stretches (~1650–1680 cm⁻¹) and C-O-C ether linkages (~1200 cm⁻¹) ().
  • Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]⁺).
  • X-ray Crystallography: For unambiguous confirmation of molecular geometry and hydrogen-bonding networks (e.g., N–H⋯N interactions in thiazole derivatives; ).

Basic: How is the preliminary biological activity of this compound assessed?

Methodological Answer:

  • In vitro assays:
    • Anticancer Activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations ( ).
    • Enzyme Inhibition: Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism ().
  • Controls: Include reference drugs (e.g., cisplatin for cytotoxicity) and validate results with triplicate experiments.

Advanced: How can crystallographic data resolve contradictions in molecular conformation or packing?

Methodological Answer:
X-ray crystallography with programs like SHELXL ( ) can clarify:

  • Hydrogen-Bonding Networks: For example, centrosymmetric dimers formed via N–H⋯N interactions (Table 1) stabilize crystal packing ().
  • Torsional Angles: Confirm planarity between benzamide and thiazole rings. Discrepancies between computational and experimental data may arise from crystal field effects.
    Example Data (Table 1):
InteractionDistance (Å)Angle (°)Symmetry Operator
N1–H1⋯N22.89165-x+2, -y+1, -z+1
C4–H4⋯F23.21145x+1, y, z

Advanced: How are Structure-Activity Relationship (SAR) studies designed to optimize bioactivity?

Methodological Answer:

Vary Substituents: Modify the thiazole (e.g., 5-methyl vs. 5-chloro) and benzamide (e.g., electron-withdrawing groups) moieties ( ).

Assay Design: Test derivatives against multiple biological targets (e.g., cancer cell lines, enzyme panels) to identify pharmacophores.

Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding to targets like Hec1/Nek2 ( ).
Key Finding: Bulky substituents on the benzamide ring enhance anticancer activity by improving hydrophobic interactions ().

Advanced: What strategies are used to study pharmacological targeting via molecular imaging?

Methodological Answer:

  • PET Radioligands: Incorporate ¹¹C or ¹⁸F isotopes into the benzamide scaffold (e.g., 4-[¹⁸F]fluoroethoxy derivatives) for in vivo imaging of targets like mGluR1 ( ).
  • Validation: Compare biodistribution in rodent models using autoradiography and blocking studies with cold competitors.
  • Challenges: Address off-target binding by optimizing lipophilicity (logP ≈ 2–3) and plasma protein binding ( ).

Advanced: How are in vivo efficacy and toxicity profiles evaluated?

Methodological Answer:

  • Animal Models: Use xenograft mice (e.g., human tumor implants) to assess tumor growth inhibition. Dose ranges (e.g., 10–50 mg/kg) are determined from in vitro IC₅₀ values ( ).
  • Toxicology: Monitor liver enzymes (ALT/AST), renal function (creatinine), and hematological parameters. Histopathology post-necropsy identifies organ-specific toxicity.
  • Pharmacokinetics: Measure plasma half-life (t₁/₂), Cmax, and bioavailability via LC-MS/MS.

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